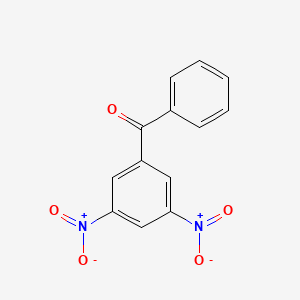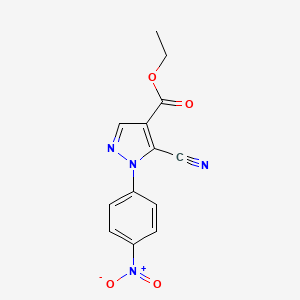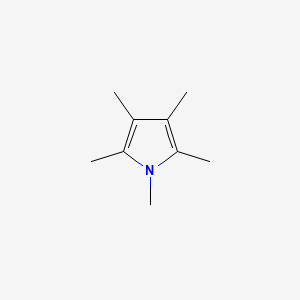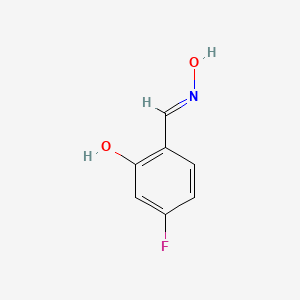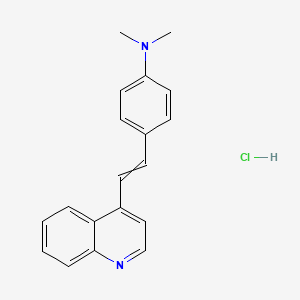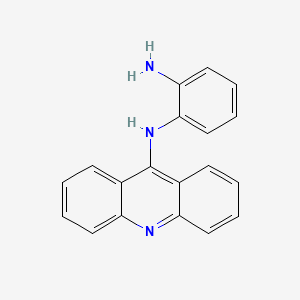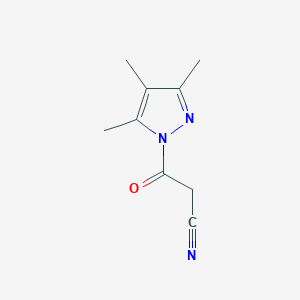
Bis(2-chloropropyl)carbamic acid, ethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis(2-chloropropyl)carbamic acid, ethyl ester is an organic compound with the molecular formula C9H17Cl2NO2 It is a derivative of carbamic acid and is characterized by the presence of two 2-chloropropyl groups attached to the nitrogen atom and an ethyl ester group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of bis(2-chloropropyl)carbamic acid, ethyl ester typically involves the reaction of 2-chloropropanol with ethyl chloroformate in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate carbamate, which is then converted to the final product by the action of the base .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling temperature, pressure, and reactant concentrations is common in industrial settings.
化学反応の分析
Types of Reactions
Bis(2-chloropropyl)carbamic acid, ethyl ester undergoes several types of chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.
Substitution: The chlorine atoms in the 2-chloropropyl groups can be substituted by other nucleophiles, such as amines or thiols.
Reduction: The compound can be reduced to form the corresponding amine.
Common Reagents and Conditions
Hydrolysis: Typically carried out using aqueous acid or base.
Substitution: Common reagents include amines, thiols, and other nucleophiles. The reaction is usually carried out in the presence of a base to neutralize the by-products.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
Hydrolysis: Carboxylic acid and alcohol.
Substitution: Substituted carbamates.
Reduction: Amines.
科学的研究の応用
Bis(2-chloropropyl)carbamic acid, ethyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other organic compounds.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and proteins.
Medicine: Investigated for its potential use in drug development, particularly as a prodrug that can be activated in the body to release active compounds.
作用機序
The mechanism of action of bis(2-chloropropyl)carbamic acid, ethyl ester involves its interaction with nucleophiles in biological systems. The compound can undergo hydrolysis to release active intermediates that interact with enzymes and proteins, potentially inhibiting their activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the nucleophiles present .
類似化合物との比較
Similar Compounds
Ethyl carbamate: Another ester of carbamic acid, but with different substituents.
Bis(2-chloroethyl)carbamate: Similar structure but with ethyl groups replaced by chloropropyl groups.
Carbamic acid derivatives: A broad class of compounds with varying substituents on the nitrogen and ester groups.
Uniqueness
Bis(2-chloropropyl)carbamic acid, ethyl ester is unique due to the presence of two 2-chloropropyl groups, which confer specific reactivity and properties. This makes it particularly useful in applications where selective substitution or hydrolysis is desired.
特性
CAS番号 |
5580-27-8 |
|---|---|
分子式 |
C9H17Cl2NO2 |
分子量 |
242.14 g/mol |
IUPAC名 |
ethyl N,N-bis(2-chloropropyl)carbamate |
InChI |
InChI=1S/C9H17Cl2NO2/c1-4-14-9(13)12(5-7(2)10)6-8(3)11/h7-8H,4-6H2,1-3H3 |
InChIキー |
AMZPPCYQXDTKCJ-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)N(CC(C)Cl)CC(C)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


